N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide
Description
N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a brominated thiophene ring, a cyclopropyl group, and a pyrazole carboxamide moiety
Properties
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c13-11-5-8(7-18-11)6-16(9-1-2-9)12(17)10-3-4-14-15-10/h3-5,7,9H,1-2,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONVQKRVIJQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC(=C2)Br)C(=O)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Pyrazole Ring: The brominated thiophene is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.
Cyclopropylation: The resulting pyrazole intermediate is then alkylated with cyclopropylmethyl bromide under basic conditions to introduce the cyclopropyl group.
Carboxamide Formation: Finally, the compound is treated with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced at various positions, such as the reduction of the bromine atom to a hydrogen atom using palladium-catalyzed hydrogenation.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium hydride (NaH), various nucleophiles
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: De-brominated thiophene derivatives
Substitution: Thiophene derivatives with various substituents replacing the bromine atom
Scientific Research Applications
Chemistry
In chemistry, N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromothiophen-2-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide
- N-[(5-chlorothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide
- N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-4-carboxamide
Uniqueness
N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both a brominated thiophene ring and a cyclopropyl group. This combination of features can impart unique chemical and biological properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
